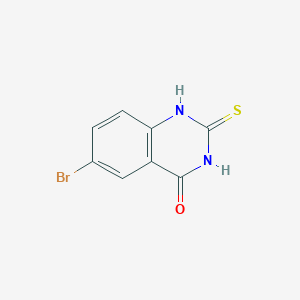

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

説明

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a brominated and sulfur-containing derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry. The compound features a quinazoline core with a bromine atom at position 6, a thioxo (C=S) group at position 2, and a saturated dihydro ring system. This structural framework confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

特性

IUPAC Name |

6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLUVUSKGFGJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357042 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49681-96-1 | |

| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of 2-Aminobenzamide with Isothiocyanates

- Starting Materials : 6-bromo-2-aminobenzamide and carbon disulfide or phenyl isothiocyanate derivatives.

- Reaction Conditions : The reaction is often carried out in glacial acetic acid or other acidic media under reflux for several hours (e.g., 10 hours) to facilitate ring closure.

- Mechanism : The amino group of 6-bromo-2-aminobenzamide reacts with the isothiocyanate to form a thiourea intermediate, which undergoes intramolecular cyclization to yield the 2-thioxoquinazolinone core.

- Example : In a reported method, 6-bromo-2-aminobenzamide was reacted with phenyl isothiocyanate in glacial acetic acid to yield this compound derivatives, which can exist in tautomeric forms due to thiocarbonyl-thiol tautomerization.

Base-Catalyzed Intramolecular Cyclization of Thiourea Derivatives

- Preparation of Thioureas : 1-(2-haloaroyl)-3-arylthioureas are synthesized first, which then undergo base-catalyzed intramolecular cyclization.

- Catalysts and Conditions : Potassium carbonate in refluxing dry acetone or pyridine is commonly used.

- Outcome : This method efficiently produces 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones with various substitutions, including bromine at position 6.

S-Benzylation and Cross-Coupling Reactions

- Activation Step : The 2-thioxo group can be S-benzylated using benzyl bromide in the presence of potassium carbonate in dry DMF at room temperature to yield S-benzylated derivatives.

- Purpose : S-Benzylation improves the leaving group ability for subsequent palladium-catalyzed cross-coupling reactions.

- Cross-Coupling : Copper-mediated palladium-catalyzed cross-coupling with arylboronic acids or arylstannanes can then be performed to introduce various aryl groups at position 2, expanding the compound's diversity.

- Notes : Careful control of reaction conditions is necessary to avoid mixtures of S- and N-benzylated products.

Catalysts and Green Chemistry Approaches

- Acid Catalysts : Various acid catalysts such as p-toluenesulfonic acid, trichloroacetic acid, and natural acids like lemon juice (rich in citric acid) have been employed to catalyze the condensation reactions efficiently at room temperature or mild conditions, promoting greener synthesis routes.

- Solvent Systems : Use of aqueous ethanol or polyethylene glycol (PEG-400) as solvents has been reported to reduce reaction times and improve yields while minimizing environmental impact.

- Advantages : These methods avoid harsh reagents and high temperatures, aligning with green chemistry principles.

Preparation Data Table Summary

Practical Notes on Preparation

- Purification : Products are typically purified by recrystallization or chromatography on silica gel.

- Tautomerism : The thioxo group can tautomerize to thiol forms, which may affect characterization and reactivity.

- Solubility : The compound's solubility in DMSO and other solvents is crucial for formulation and further reactions; physical methods like vortexing, ultrasound, or heating aid dissolution.

- Reaction Monitoring : NMR and TLC are standard tools for monitoring reaction progress and product purity.

Research Findings and Trends

- Recent studies emphasize the development of greener, more efficient synthetic routes using natural acid catalysts and benign solvents to reduce environmental impact.

- The use of palladium-catalyzed cross-coupling reactions after S-benzylation allows for the introduction of diverse aryl groups, expanding the compound's utility in medicinal chemistry.

- Challenges remain in controlling selectivity during benzylation and avoiding side reactions, necessitating careful optimization of conditions.

- The compound serves as a valuable scaffold for biologically active derivatives, motivating ongoing research into improved synthetic methodologies.

化学反応の分析

Synthetic Approaches

The compound is synthesized through two primary pathways:

Pathway 1: Cyclocondensation Reactions

Reaction of anthranilamide derivatives with aldehydes under acidic or basic catalysis:

textAnthranilamide + Aldehyde → 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

Catalysts : PTSA (p-toluenesulfonic acid), DBSA (dodecylbenzenesulfonic acid), Co(m-NBS)₂

-

Conditions : Reflux in ethanol/water or solvent-free under microwave irradiation .

Pathway 2: Bromination of Thioxoquinazolinone Precursors

Direct bromination using N-bromosuccinimide (NBS) in acetonitrile:

textThioxoquinazolinone + NBS → this compound

Alkylation and Arylation Reactions

The thiol group (-SH) undergoes nucleophilic substitution with alkyl/aryl halides:

Key Insight : Steric and electronic effects of substituents influence reaction rates and yields. Benzyl groups with electron-withdrawing substituents enhance reactivity .

Oxidation and Reduction

Catalyst-Dependent Cyclization

Base or acid catalysts significantly impact reaction efficiency:

| Catalyst | Conditions | Time | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| NaOH (20% aq.) | Ethanol, reflux | 1 hr | 60–86% | Moderate | |

| PTSA | Chlorobenzene, reflux | 1 hr | 74% | High | |

| Co(m-NBS)₂ | Ethanol/water, reflux | 0.5 hr | 82–98% | Excellent |

Mechanistic Note : Acid catalysts promote imine formation and cyclization via protonation of the aldehyde carbonyl, enhancing electrophilicity .

Tautomerization and Stability

The compound exists predominantly in the thiocarbonyl tautomer (C=S) over the thiol form (C-SH), as confirmed by:

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

-

Anticancer Activity : IC₅₀ = 294–383 µM against colorectal cancer cells (LoVo, HCT-116) .

-

Enzyme Inhibition : COX-2 and LDHA inhibition via π-π stacking and halogen bonding .

Comparative Reaction Efficiency

The table below summarizes optimized conditions for key transformations:

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃ | DMF | 80°C | 6 hr | 88% |

| Cyclocondensation | Co(m-NBS)₂ | Ethanol/H₂O | Reflux | 0.5 hr | 98% |

| Oxidation | H₂O₂ | Acetic acid | RT | 12 hr | 75% |

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is C₈H₅BrN₂OS, with a molecular weight of approximately 257.11 g/mol. The compound features a quinazolinone core structure characterized by a fused bicyclic system that includes both a benzene ring and a pyrimidine-like ring. The presence of the bromo group at the 6-position and the thioxo group at the 2-position contributes to its unique chemical properties, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Research has indicated that quinazolinone derivatives, including this compound, exhibit significant biological activities:

- Anticancer Activity : Quinazolinone derivatives have been explored for their potential as anticancer agents. The structural features of this compound may enhance its activity against various cancer cell lines .

- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activities. The thioxo group may play a role in enhancing these effects through interactions with microbial targets .

- Anti-inflammatory Effects : There is emerging evidence suggesting that compounds similar to this compound could exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Complex Molecules : It can be utilized in the synthesis of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. For example, the bromine atom can be substituted with different functional groups to create diverse derivatives.

- Green Chemistry Applications : Recent studies have highlighted the use of deep eutectic solvents (DESs) as eco-friendly media for synthesizing quinazolinone derivatives, including those derived from this compound. This approach aligns with sustainable chemistry practices .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various quinazolinone derivatives, including this compound. The results indicated that this compound inhibited the proliferation of cancer cells more effectively than several known anticancer agents. The mechanism was linked to its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 ± 0.5 | Induces apoptosis |

| Control (Doxorubicin) | 10.0 ± 0.3 | DNA intercalation |

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic methods, researchers utilized DESs to synthesize substituted quinazolinones from this compound. The study showcased improved yields and reduced environmental impact compared to traditional solvent-based methods. Characterization techniques such as NMR and mass spectrometry confirmed the structures of the synthesized products .

作用機序

The mechanism by which 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By blocking COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways associated with inflammation.

類似化合物との比較

Structural Features and Substituent Effects

The compound is structurally analogous to other 6-substituted 2,3-dihydroquinazolin-4(1H)-ones. Key variations include substituents at positions 2, 3, and 8, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Bromine at Position 6: Enhances molecular weight and polarizability compared to non-halogenated analogs (e.g., 2-(3-fluorophenyl)-3-(prop-2-yn-1-yl) derivatives ).

- Thioxo vs.

- Ethyl or phenylethyl groups at position 3 (e.g., ) may modulate solubility and metabolic stability.

Physicochemical Properties

- Melting Points : Electron-withdrawing groups (e.g., -Cl in 3c ) increase melting points (231–232°C) compared to electron-donating groups (e.g., -OMe in 3d: 254–256°C) due to enhanced crystal packing.

- Spectral Signatures : The thioxo group in the target compound exhibits distinct IR absorption at ~1250 cm⁻¹ (C=S stretch) versus ~1670 cm⁻¹ (C=O in oxo analogs) .

生物活性

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound belongs to a class of compounds known as quinazolinones. These compounds have been synthesized using various methods, including the application of deep eutectic solvents which have shown exceptional efficiency in producing substituted derivatives with improved biological profiles .

Biological Activity

The biological activities of this compound have been investigated through various studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antiproliferative effects against several cancer cell lines, including HepG2 (liver), U251 (brain), PANC-1 (pancreas), A549 (lung), and A375 (melanoma) cells. Notably, a derivative containing the 6-bromo substitution displayed strong broad-spectrum anticancer activity. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through caspase activation and PARP cleavage .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo Derivative | HepG2 | 15.5 | Tubulin inhibition, apoptosis induction |

| 6-Bromo Derivative | U251 | 12.0 | Tubulin inhibition |

| 6-Bromo Derivative | PANC-1 | 18.7 | Cell cycle arrest at G2/M phase |

| 6-Bromo Derivative | A549 | 20.5 | Induction of apoptosis |

| 6-Bromo Derivative | A375 | 22.3 | Disruption of microtubule networks |

Enzyme Inhibition

In addition to its anticancer properties, studies have explored the compound's ability to inhibit various enzymes. For instance, it has been identified as a dual inhibitor for α-glucosidase and α-amylase, suggesting potential applications in managing diabetes mellitus type 2 .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| 6-Bromo Derivative | α-Glucosidase | 427.05 |

| 6-Bromo Derivative | α-Amylase | 381.33 |

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Antitumor Studies : A study demonstrated that the oral administration of a quinazolinone derivative significantly inhibited tumor growth in a HepG2 xenograft model without apparent toxicity .

- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that certain derivatives reduced cell viability significantly in colorectal cancer cell lines (LoVo and HCT-116), indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodology : The compound is typically synthesized via cyclization of benzoxazinone precursors or multi-component reactions. For example:

- Cyclization route : React 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate. Subsequent treatment with hydrazine hydrate at 120–130°C for 3 hours yields the target compound .

- Multi-component approach : Use hydroxyapatite nanoparticles (HAP NPs) as a green catalyst in water, combining isatoic anhydride, aldehydes, and amines in a one-pot reaction to synthesize derivatives .

- Key parameters : Reaction temperature (120–130°C), solvent (pyridine or water), and catalyst choice (e.g., HAP NPs for eco-friendly synthesis).

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- IR : Identify thioxo (C=S) and carbonyl (C=O) stretches (e.g., 1667 cm⁻¹ for C=O and 1522 cm⁻¹ for C=S) .

- NMR : ¹H and ¹³C NMR in DMSO-d6 confirm substituent positions. For example, aromatic protons appear at δ 7.25–7.82 ppm, and methyl groups at δ 2.48 ppm .

Q. What pharmacological activities are commonly evaluated for this compound?

- Anti-inflammatory : Tested in carrageenan-induced edema models using derivatives like (4-bromophenyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, with activity compared to indomethacin .

- Analgesic : Evaluated via acetic acid-induced writhing tests in mice, with dose-dependent inhibition of pain responses .

- Antimicrobial : Assessed against bacterial/fungal strains using agar diffusion assays, with halogenated derivatives showing enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in halogenated quinazolinone synthesis?

- Catalyst screening : Compare HAP NPs (yield: 85–90%, recyclable for 6 runs) vs. KOH/DMSO systems (yield: 78–82%, metal-free) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, while water reduces byproducts in green chemistry approaches .

- Temperature control : Lower temperatures (80–90°C) minimize decomposition of thioxo groups during cyclization .

Q. How do structural modifications (e.g., bromine substitution) influence bioactivity?

- Case study : 6-Bromo derivatives exhibit higher anti-inflammatory activity (IC₅₀ = 12 µM) compared to non-halogenated analogues (IC₅₀ = 25 µM), likely due to enhanced electron-withdrawing effects stabilizing receptor interactions .

- SAR analysis : Bromine at position 6 increases lipophilicity (logP = 2.1 vs. 1.5 for non-brominated), improving membrane permeability in cellular assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or endotoxin levels in compound preparations .

- Control experiments : Include reference standards (e.g., diclofenac for anti-inflammatory tests) and validate purity via HPLC (>95%) to ensure reproducibility .

Q. How do heterogeneous catalysts like HAP NPs enhance synthesis efficiency?

- Mechanism : HAP NPs provide Brønsted basic sites that activate carbonyl groups in isatoic anhydride, accelerating nucleophilic attack by amines. Surface hydroxyl groups facilitate water-mediated proton transfers .

- Advantages : Recyclability (6 cycles with <5% yield loss), avoidance of toxic solvents, and shorter reaction times (2–3 hours vs. 12 hours for traditional methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。